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Compound of Interest

Compound Name: Heptane-1,1-diamine

Cat. No.: B15445190 Get Quote

Disclaimer: Heptane-1,1-diamine is not a commercially available or extensively studied

compound. As such, there is a notable absence of experimentally determined data in the

scientific literature. This document presents a theoretical exploration of its properties based on

established chemical principles and data from analogous compounds. The information herein is

intended for research and development purposes and should be regarded as predictive.

Introduction
Heptane-1,1-diamine, a geminal diamine, is characterized by the presence of two amino

groups attached to the first carbon of a seven-carbon aliphatic chain. Geminal diamines are

known for their unique reactivity and are often transient intermediates in organic synthesis. This

whitepaper provides a theoretical overview of the physicochemical properties, spectroscopic

signatures, and potential synthetic routes for Heptane-1,1-diamine, aimed at researchers,

scientists, and professionals in drug development.

Predicted Physicochemical Properties
The physicochemical properties of Heptane-1,1-diamine have been estimated based on the

known values of analogous compounds, including heptanal, 1-aminoheptane, and general

trends for aliphatic amines. These predictions are summarized in Table 1. The presence of two

polar amino groups on the same carbon is expected to significantly influence properties such

as boiling point, solubility, and basicity compared to its monosubstituted counterparts.
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Table 1: Predicted Physicochemical Properties of Heptane-1,1-diamine and Related

Compounds

Property
Heptanal[1][2][3][4]
[5]

1-Aminoheptane[6]
[7][8][9][10]

Predicted Heptane-
1,1-diamine

Molecular Formula C₇H₁₄O C₇H₁₇N C₇H₁₈N₂

Molecular Weight (

g/mol )
114.19 115.22 130.25

Predicted Boiling

Point (°C)
152.8 154-156 170-190

Predicted Melting

Point (°C)
-43.3 -23 -30 to -15

Predicted Density

(g/mL)
~0.81 ~0.78 ~0.85

Predicted Water

Solubility
Slightly soluble

Soluble (6791 mg/L @

25°C)

Moderately to Highly

Soluble

Predicted pKa N/A ~10.67
pKa₁: ~8.5-9.5, pKa₂:

~6.0-7.0

Predicted logP ~2.3 ~2.57 ~1.5-2.0

Predicted Spectroscopic Data
The structural elucidation of a novel compound like Heptane-1,1-diamine would heavily rely on

spectroscopic techniques. The following are predictions for its key spectral features.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of Heptane-1,1-diamine in a non-protic solvent like CDCl₃

would exhibit characteristic signals for the alkyl chain and the methine proton at the C1

position.

~0.8-0.9 ppm (triplet, 3H): Terminal methyl (CH₃) group protons.
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~1.2-1.6 ppm (multiplet, 8H): Methylene (CH₂) protons of the alkyl chain (C3-C6).

~1.6-1.8 ppm (multiplet, 2H): Methylene (CH₂) protons at the C2 position, adjacent to the

diamino-substituted carbon.

~3.0-3.5 ppm (triplet, 1H): Methine (CH) proton at the C1 position, deshielded by the two

adjacent nitrogen atoms.

Broad singlet (variable, 4H): Amine (NH₂) protons. The chemical shift and appearance of this

signal would be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for each carbon in the heptyl

chain.

~14 ppm: Terminal methyl carbon (C7).

~22-32 ppm: Alkyl chain carbons (C3, C4, C5, C6).

~35-40 ppm: Methylene carbon adjacent to the diamino-substituted carbon (C2).

~70-80 ppm: Methine carbon bearing the two amino groups (C1), significantly shifted

downfield due to the electronegativity of the nitrogen atoms.

Infrared (IR) Spectroscopy
The IR spectrum of Heptane-1,1-diamine is expected to show characteristic absorption bands

for the amine and alkyl functional groups.

3300-3500 cm⁻¹ (medium, broad): N-H stretching vibrations of the primary amine groups.

The presence of two peaks in this region is typical for a primary amine.

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

1590-1650 cm⁻¹ (medium): N-H bending (scissoring) vibration.

1450-1470 cm⁻¹ (medium): C-H bending vibrations.
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Reactivity and Stability
Geminal diamines are generally unstable and can be challenging to isolate. They are often in

equilibrium with the corresponding imine and ammonia (or amine). The decomposition of

Heptane-1,1-diamine would likely proceed through the elimination of one of the amino groups

to form heptan-1-imine. This reactivity is a key consideration for its synthesis and handling. The

stability of geminal diamines is influenced by the nature of the substituents on the carbon and

nitrogen atoms.

Predicted equilibrium and decomposition of Heptane-1,1-diamine.

Experimental Protocols
Given the absence of specific literature, the following sections outline general experimental

methodologies that could be adapted for the synthesis and characterization of Heptane-1,1-
diamine.

Proposed Synthesis of Heptane-1,1-diamine
A plausible route for the synthesis of Heptane-1,1-diamine is the reductive amination of

heptanal. This could be achieved by reacting heptanal with an excess of ammonia or a suitable

ammonia equivalent, followed by in situ reduction of the intermediate imine.

Reaction Scheme: Heptanal + 2 NH₃ → Heptane-1,1-diamine + H₂O

Detailed Methodology:

Reaction Setup: A solution of heptanal in a suitable solvent (e.g., methanol or ethanol) is

cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a gas

inlet.

Amination: Anhydrous ammonia gas is bubbled through the solution, or a concentrated

solution of ammonia in methanol is added. The reaction is stirred at low temperature to favor

the formation of the geminal diamine over self-condensation of the aldehyde.

Reduction (if necessary for stabilization): A reducing agent, such as sodium

cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., Raney nickel), could be

introduced to reduce the intermediate imine, although this would lead to 1-aminoheptane.
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For the isolation of the geminal diamine, careful control of reaction conditions and avoidance

of harsh workup procedures are crucial.

Workup and Purification: The reaction mixture would be carefully concentrated under

reduced pressure at a low temperature. Purification would likely involve non-aqueous workup

procedures and potentially chromatography on a basic support (e.g., alumina) to avoid

decomposition.

Heptanal + Excess Ammonia

Reaction in Methanol
(Low Temperature)

Formation of Heptan-1-imine
and Hemiaminal Intermediates

Heptane-1,1-diamine

Anhydrous Workup
(Low Temperature)

Purification
(e.g., Basic Alumina Chromatography)

Spectroscopic Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Proposed experimental workflow for the synthesis of Heptane-1,1-diamine.

Characterization Protocols
Standard analytical techniques would be employed to confirm the structure and purity of the

synthesized Heptane-1,1-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) and spectra acquired on a high-field NMR spectrometer. 2D NMR techniques

such as COSY and HSQC would be used to confirm proton-proton and proton-carbon

correlations, respectively.

Infrared (IR) Spectroscopy:

A thin film of the purified compound would be analyzed using a Fourier-transform infrared

(FTIR) spectrometer to identify the characteristic functional group vibrations.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of

the molecular ion and confirm the elemental composition. Due to the potential instability, a

soft ionization technique such as electrospray ionization (ESI) would be preferable.

Potential Biological Activity and Signaling Pathways
There is no reported biological activity for Heptane-1,1-diamine. However, diamine-containing

structures are present in a variety of biologically active molecules. The geminal diamine moiety

itself is not a common pharmacophore due to its inherent instability. If it were to exhibit any

biological activity, it would likely be as a prodrug, releasing heptanal or forming an imine in situ

that could interact with biological targets. Any exploration of its role in signaling pathways would

be highly speculative at this stage and would first require evidence of biological activity.

Conclusion
This whitepaper provides a comprehensive theoretical assessment of Heptane-1,1-diamine, a

compound for which no experimental data is currently available. The predicted physicochemical

and spectroscopic properties offer a foundational dataset for researchers interested in its

synthesis and potential applications. The inherent instability of the geminal diamine functionality

presents a significant challenge but also an opportunity for its use as a reactive intermediate or

a prodrug moiety. Further experimental investigation is required to validate these theoretical

predictions and to explore the chemistry and potential utility of this novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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